Formamidine, 1-hexyl-3,3-dimethyl
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Overview
Description
Formamidine, 1-hexyl-3,3-dimethyl is an organic compound with the molecular formula C9H20N2 It is a derivative of formamidine, characterized by the presence of a hexyl group and two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamidine, 1-hexyl-3,3-dimethyl can be synthesized through several methods. One common approach involves the reaction of hexylamine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction typically proceeds as follows:
Hexylamine Reaction: Hexylamine is reacted with DMF-DMA in the presence of a catalyst, such as an acid or base, to form the desired formamidine derivative.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) and may require a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Formamidine, 1-hexyl-3,3-dimethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the formamidine to amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Formamidine, 1-hexyl-3,3-dimethyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of formamidine, 1-hexyl-3,3-dimethyl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. Its effects are mediated through the modulation of enzyme activity or receptor binding, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Formamidine, 1-cyclohexyl-3,3-dimethyl: Similar in structure but with a cyclohexyl group instead of a hexyl group.
N,N’-Diphenylformamidine: Contains phenyl groups attached to the nitrogen atoms.
N,N’-Di(p-tolylformamidine): Features p-tolyl groups instead of hexyl groups.
Uniqueness
Formamidine, 1-hexyl-3,3-dimethyl is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
85599-94-6 |
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Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
N'-hexyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H20N2/c1-4-5-6-7-8-10-9-11(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
LCVLTKREKPKYOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CN(C)C |
Origin of Product |
United States |
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